molecular formula C23H25N3O3S2 B3017122 4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 306736-22-1

4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B3017122
CAS RN: 306736-22-1
M. Wt: 455.59
InChI Key: DVISWCIZKRUHLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(azepan-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide" involves the creation of molecules with potential biological activity. In the first paper, the synthesis of a series of N-aroyl tetrahydropyrazolo thieno azepines is described, which are potent orally active arginine vasopressin (AVP) receptor antagonists. These compounds are synthesized by incorporating a benzamide moiety with a phenyl group at the 2-position, which is crucial for their activity . The second paper discusses the synthesis of benzothiazole-substituted 4-thiazolidinones using a one-pot reaction under solvent-free conditions. This process utilizes nano silica-bonded 5-n-propyl-octahydro-pyrimido azepinium chloride as a catalyst, which indicates a trend towards environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" is characterized by the presence of heterocyclic components that are essential for their biological activity. The first paper indicates that the presence of a tetrahydropyrazolo thieno azepine core is significant for AVP receptor antagonism . In the second paper, the benzothiazole and thiazolidinone rings are key structural features that contribute to the novel properties of the synthesized compounds . These structural analyses suggest that the compound may also possess a complex heterocyclic system that could be important for its function.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require specific conditions and catalysts to proceed efficiently. The first paper does not provide detailed reaction mechanisms but implies that the synthesis of the tetrahydropyrazolo thieno azepines likely involves multiple steps, including the formation of the benzamide linkage . The second paper highlights the use of a one-pot reaction facilitated by a nanocatalyst, which simplifies the synthesis process and improves yield . These insights suggest that the synthesis of "this compound" would also involve carefully orchestrated chemical reactions, possibly including catalysts to enhance efficiency.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do offer insights into the properties of structurally related compounds. The first paper suggests that the synthesized compounds have good oral bioavailability, which is a desirable physical property for potential therapeutic agents . The second paper's focus on solvent-free synthesis implies that the resulting compounds could have favorable solubility and stability properties due to the avoidance of solvent-related impurities . These properties are important for the practical application and effectiveness of the compound .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A series of thiazole derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds have shown potent activity against various pathogenic strains, surpassing the efficacy of standard reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
  • Another study focused on the synthesis of thiazole derivatives for potential antifungal applications. These compounds were synthesized through a series of chemical reactions and subsequently screened for their antifungal properties, demonstrating varying degrees of efficacy (Narayana et al., 2004).

Anticancer Applications

  • Research into thiazole derivatives has also extended into anticancer applications. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

Synthesis and Chemical Properties

  • The synthesis of thiazole derivatives involves complex chemical reactions, often employing microwave-promoted methods for efficiency and environmental considerations. Such synthetic approaches are crucial for producing compounds with potential biological applications (Saeed, 2009).
  • Advanced synthesis techniques have also been applied to produce optically active poly(amide-imide)s bearing thiazole moieties, demonstrating the versatility of thiazole derivatives in material science and polymer chemistry (Mallakpour & Ahmadizadegan, 2013).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-17-6-8-18(9-7-17)21-16-30-23(24-21)25-22(27)19-10-12-20(13-11-19)31(28,29)26-14-4-2-3-5-15-26/h6-13,16H,2-5,14-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVISWCIZKRUHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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